

In Vitro Binding Profile of GSK931145: A Technical Overview

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Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of **GSK931145**, a selective inhibitor of the Glycine Transporter Type 1 (GlyT-1). The information presented herein is intended to support research and drug development efforts targeting the glycinergic system and its modulation of N-methyl-D-aspartate (NMDA) receptor function.

Core Binding Affinity and Selectivity

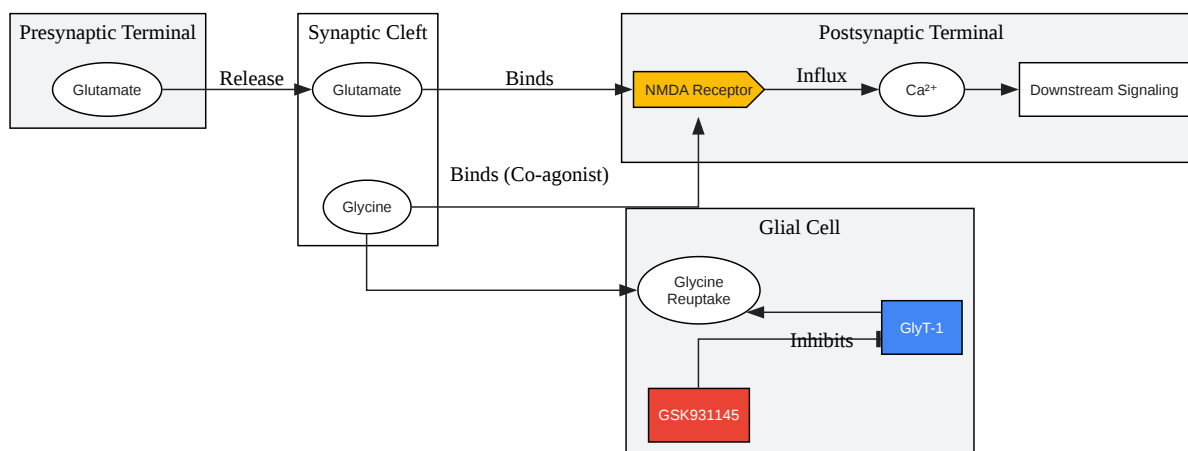
GSK931145 has been characterized as a high-affinity ligand for GlyT-1. The following table summarizes the key quantitative data regarding its binding affinity and selectivity.

Parameter	Value	Species/Tissue	Target	Notes
pIC50	8.4	-	GlyT-1	The negative logarithm of the half-maximal inhibitory concentration, indicating high potency for GlyT-1.
pIC50	4.6	-	GlyT-2	Demonstrates significant selectivity for GlyT-1 over GlyT-2.
pKi	8.97	Rat Cortex	GlyT-1	The negative logarithm of the inhibition constant, reflecting high binding affinity in brain tissue.

Mechanism of Action: Modulation of NMDA Receptor Signaling

GSK931145 exerts its effects by inhibiting the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, **GSK931145** leads to an increase in the extracellular concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor. Therefore, elevated glycine levels enhance NMDA receptor activation in the presence of glutamate. This mechanism is of significant interest for therapeutic strategies aimed at addressing NMDA receptor hypofunction, which is implicated in certain neurological and psychiatric disorders.[\[1\]](#)[\[2\]](#)

Signaling Pathway



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Caption: **GSK931145** inhibits GlyT-1, increasing synaptic glycine and enhancing NMDA receptor signaling.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro binding affinity of a compound like **GSK931145** to GlyT-1 using a competitive radioligand binding assay. This protocol is based on established methodologies for GlyT-1 inhibitor characterization.

Competitive Radioligand Binding Assay for GlyT-1

This assay measures the ability of a test compound (e.g., **GSK931145**) to displace a known radioligand from the GlyT-1 transporter in a membrane preparation.

Materials:

- **Membrane Preparation:** Crude membrane fractions prepared from cells or tissues endogenously expressing or transfected with GlyT-1 (e.g., rat forebrain or CHO cells expressing human GlyT-1).
- **Radioligand:** A selective GlyT-1 radioligand, such as [^3H](R)-NPTS.
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl_2 , and 1.2 mM MgCl_2 .
- **Test Compound:** **GSK931145**, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- **Non-specific Binding Control:** A high concentration of a known GlyT-1 inhibitor (e.g., unlabeled ALX-5407) to determine non-specific binding.
- **Filtration Apparatus:** A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
- **Scintillation Cocktail and Counter.**

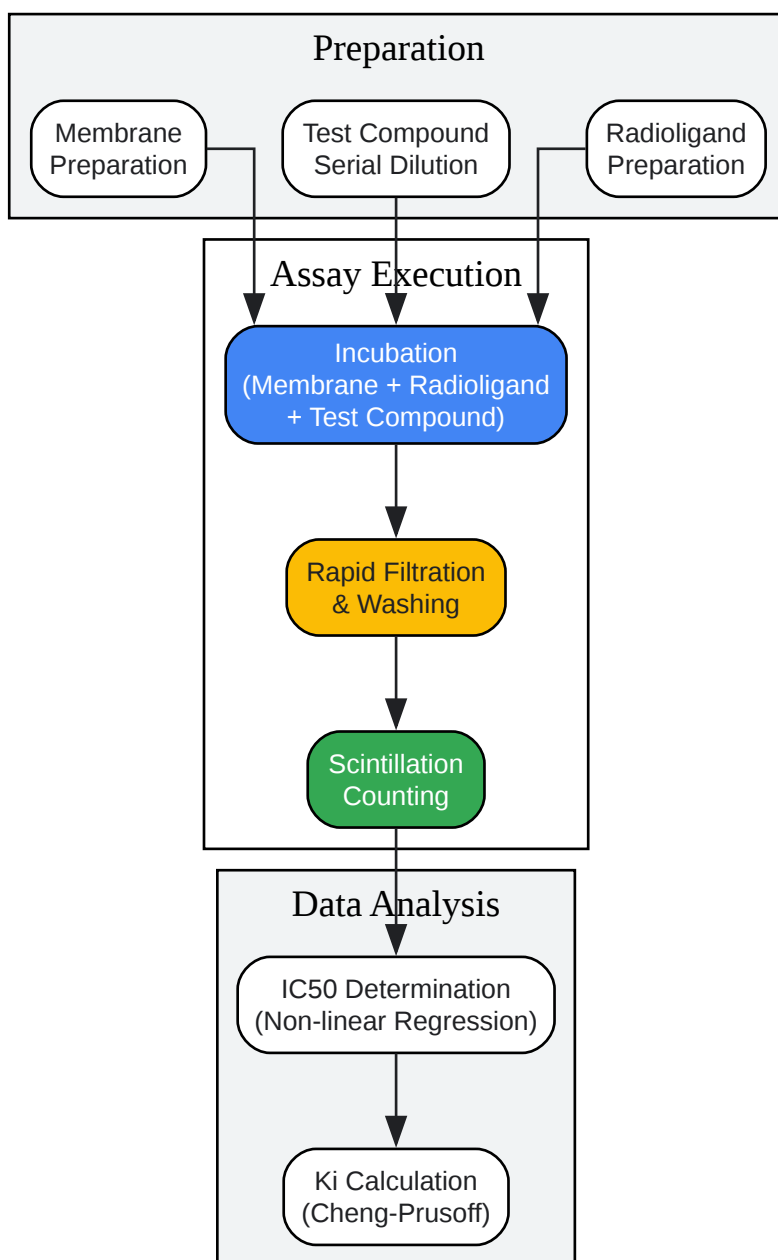
Procedure:

- **Membrane Preparation:**
 - Homogenize the tissue or cells in ice-cold lysis buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
 - Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
- **Assay Setup:**
 - In a 96-well plate, add the following to each well in triplicate:

- Assay Buffer
- Test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control.
- Radioligand at a fixed concentration (typically at or near its K_d).
- Membrane preparation (typically 50-100 μg of protein).
- The final assay volume is typically 200-250 μL .
- Incubation:
 - Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
- Filtration and Washing:
 - Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Radioactivity Measurement:
 - Dry the filters.
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Experimental Workflow Diagram



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Caption: Workflow for a competitive radioligand binding assay to determine K_i values.

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References

- 1. ^{11}C -Labeled GSK931145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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